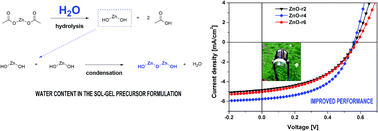The role of sol–gel chemistry in the low-temperature formation of ZnO buffer layers for polymer solar cells with improved performance†
RSC Advances Pub Date: 2016-05-09 DOI: 10.1039/C6RA03344J
Abstract
A new approach is proposed in this work to chemically control the low-temperature sol–gel formation of ZnO thin films used as efficient electron transporting layers (ETLs) in inverted polymer solar cells (PSCs). The chemical composition of the ZnO sol–gel precursor was modified by systematically employing different [H2O]/[Zn2+] molar ratios in the starting sol formulation and evaluating their influence on film properties and PSC device performance. A thorough characterization of the obtained ZnO ETLs evidenced the key importance of the [H2O]/[Zn2+] molar ratio to achieve effective control on the sol–gel hydrolysis and condensation processes. Based on these evidences, a mechanism for the formation of the ZnO films at the low processing temperatures used in this work was proposed. PSC devices were fabricated incorporating ZnO ETLs obtained from ZnO sol precursor formulations with increasing [H2O]/[Zn2+] ratios and their photovoltaic characterization revealed the presence of a maximum device efficiency for intermediate [H2O]/[Zn2+] values. Finally, the effect of water in the ZnO sol precursor on the long-term (>1000 h) shelf-life of PSCs fabricated onto flexible PET substrates was investigated and a correlation was found between chemical composition of the ZnO sol precursor and device shelf-life. The results of this study give a clear demonstration of a viable strategy to achieve improved PSC device performance by chemically controlling the formation of the sol–gel based ZnO ETL at processing temperatures compatible with flexible plastic substrates and provide useful guidelines for the development of efficient sol–gel derived metal-oxide buffer layers for highly performing flexible photovoltaics.


Recommended Literature
- [1] Tunable hydrocarbon adsorption based on a zeolitic imidazolate framework in the sodalite topology†
- [2] Calcium cyanamide synthesis. Part 2.—Equilibrium in the system CO (g)+NH3(g)+CaO (excess)
- [3] Highly enantioselective and recyclable organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in aqueous media†
- [4] Synthesis and biological evaluation of benzimidazoles/1,3,5-triazine-2,4-diamine hybrid compounds: a new class of multifunctional alzheimer targeting agents†
- [5] Peroxidase mimicking DNAzymes degrade graphene oxide†
- [6] Vertical-cavity surface-emitting laser (VCSEL)-based ultrafast photonic sintering of solid oxide fuel cells (SOFCs): prospects for time-efficient/two-dimensional scalability to large-sized SOFCs†
- [7] Role of surface charge in bioavailability and biodistribution of tri-block copolymernanoparticles in rats after oral exposure†
- [8] Selective and high yield transformation of glycerol to lactic acid using NNN pincer ruthenium catalysts†
- [9] The “Neusal” milk test
- [10] Composition-dependent electronic energy relaxation dynamics of metal domains as revealed by bimetallic Au144−xAgx(SC8H9)60 monolayer-protected clusters

Journal Name:RSC Advances
Research Products
-
CAS no.: 14351-66-7
-
CAS no.: 107016-79-5
-
CAS no.: 114896-32-1









